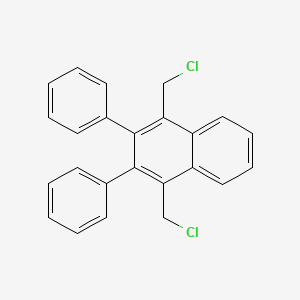
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two chloromethyl groups attached to the naphthalene ring, along with two phenyl groups
Vorbereitungsmethoden
The synthesis of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene typically involves the chloromethylation of naphthalene derivatives. One common method includes the reaction of naphthalene with paraformaldehyde and hydrogen chloride gas in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is usually conducted at elevated temperatures ranging from 60 to 90°C to achieve higher yields . Industrial production methods may involve similar chloromethylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance efficiency and yield.
Analyse Chemischer Reaktionen
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of methyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers. Its chloromethyl groups provide reactive sites for further functionalization.
Biology: The compound has been studied for its potential antifungal and antibacterial properties. It can be used to develop new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene involves its reactivity due to the presence of chloromethyl groups. These groups can undergo nucleophilic substitution, leading to the formation of various derivatives. The compound’s biological activity, such as its antimicrobial properties, is attributed to its ability to interact with and disrupt microbial cell membranes . The exact molecular targets and pathways involved in its biological effects are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1,4-Bis(chloromethyl)-2,3-diphenylnaphthalene can be compared with other similar compounds, such as:
1,4-Bis(chloromethyl)naphthalene: This compound lacks the phenyl groups present in this compound, which may affect its reactivity and applications.
1,4-Bis(bromomethyl)naphthalene: The presence of bromine instead of chlorine can lead to different reactivity and chemical properties.
1,4-Bis(chloromethyl)benzene: This compound has a simpler structure with a benzene ring instead of a naphthalene ring, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of chloromethyl and phenyl groups, providing versatile reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
632339-33-4 |
|---|---|
Molekularformel |
C24H18Cl2 |
Molekulargewicht |
377.3 g/mol |
IUPAC-Name |
1,4-bis(chloromethyl)-2,3-diphenylnaphthalene |
InChI |
InChI=1S/C24H18Cl2/c25-15-21-19-13-7-8-14-20(19)22(16-26)24(18-11-5-2-6-12-18)23(21)17-9-3-1-4-10-17/h1-14H,15-16H2 |
InChI-Schlüssel |
HSNQDEOBCJKPRF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C(=C2C4=CC=CC=C4)CCl)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


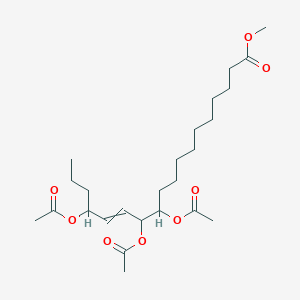
![[3,4-Bis(2-acetyl-5-methoxyphenyl)-2-[bis(2-acetyl-5-methoxyphenoxy)phosphanyloxy-diphenylmethyl]phenyl] phosphite](/img/structure/B12580832.png)

![Ethanone, 1-[4-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12580852.png)
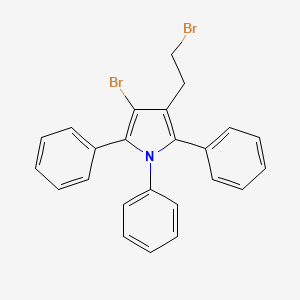
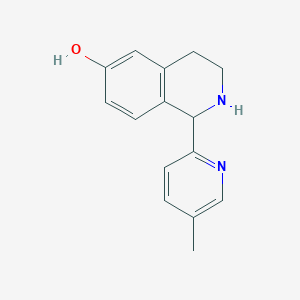
![Acetamide,N,N-bis(2-methoxyethyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12580883.png)
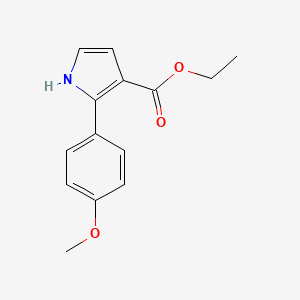
![N-{2-[(3-Cyano-6-methylquinolin-2-yl)amino]ethyl}-N-(4-methoxyphenyl)urea](/img/structure/B12580898.png)
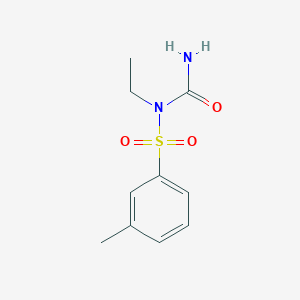

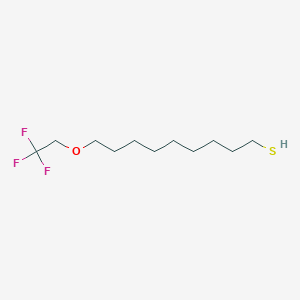
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
